2-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C12H14O2 It is a cyclopropane derivative characterized by the presence of a carboxylic acid group and a 3,5-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-dimethylphenylacetic acid with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives such as ketones or aldehydes.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of halogenated derivatives on the phenyl ring.
Scientific Research Applications
trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and selectivity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives, such as:
- trans-2-phenylcyclopropane-1-carboxylic acid
- trans-2-(4-methylphenyl)cyclopropane-1-carboxylic acid
- trans-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
The presence of the 3,5-dimethylphenyl group in trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-3-8(2)5-9(4-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14) |
InChI Key |
OPSVNKCRAMVFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CC2C(=O)O)C |
Origin of Product |
United States |
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